4-(4-(dimethylamino)-6-methylpyrimidin-2-yl)-N-(2,5-dimethylphenyl)piperazine-1-carboxamide
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Overview
Description
4-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and methyl groups. The final step involves the formation of the tetrahydro-1(2H)-pyrazinecarboxamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antimicrobial and anticancer agent. In medicine, it is being explored for its therapeutic potential in treating various diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as imatinib, dasatinib, and nilotinib. These compounds share a similar pyrimidine core but differ in their substituents and overall structure. The uniqueness of 4-[4-(DIMETHYLAMINO)-6-METHYL-2-PYRIMIDINYL]-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its specific substituents and the presence of the tetrahydro-1(2H)-pyrazinecarboxamide moiety, which may confer unique biological activities and applications .
Properties
Molecular Formula |
C20H28N6O |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]-N-(2,5-dimethylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H28N6O/c1-14-6-7-15(2)17(12-14)22-20(27)26-10-8-25(9-11-26)19-21-16(3)13-18(23-19)24(4)5/h6-7,12-13H,8-11H2,1-5H3,(H,22,27) |
InChI Key |
KKNULNNYCILUBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C |
Origin of Product |
United States |
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